N-(4-chlorobenzenesulfonyl)-N-(2-ethoxyphenyl)acetamide
Description
N-(4-Chlorobenzenesulfonyl)-N-(2-ethoxyphenyl)acetamide is a sulfonamide-containing acetamide derivative characterized by a 4-chlorobenzenesulfonyl group and a 2-ethoxyphenyl substituent. Sulfonamide and arylacetamide moieties are known to influence biological activity, solubility, and molecular interactions, as observed in analogs with similar substituents .
Properties
IUPAC Name |
N-(4-chlorophenyl)sulfonyl-N-(2-ethoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClNO4S/c1-3-22-16-7-5-4-6-15(16)18(12(2)19)23(20,21)14-10-8-13(17)9-11-14/h4-11H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPHRPPJYUZSEEY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1N(C(=O)C)S(=O)(=O)C2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClNO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chlorobenzenesulfonyl)-N-(2-ethoxyphenyl)acetamide typically involves the following steps:
Sulfonylation Reaction: The initial step involves the sulfonylation of 4-chlorobenzenesulfonyl chloride with 2-ethoxyaniline. This reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction.
Acetylation Reaction: The resulting sulfonamide is then acetylated using acetic anhydride or acetyl chloride in the presence of a base like pyridine. This step introduces the acetamide group to the molecule.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-(4-chlorobenzenesulfonyl)-N-(2-ethoxyphenyl)acetamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom on the benzene ring can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The ethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The sulfonyl group can be reduced to a sulfide under specific conditions.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Major Products Formed
Substitution Reactions: Products with substituted nucleophiles on the benzene ring.
Oxidation Reactions: Aldehydes or carboxylic acids derived from the ethoxy group.
Reduction Reactions: Sulfide derivatives of the original compound.
Scientific Research Applications
N-(4-chlorobenzenesulfonyl)-N-(2-ethoxyphenyl)acetamide has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly as a lead compound for designing new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of N-(4-chlorobenzenesulfonyl)-N-(2-ethoxyphenyl)acetamide involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with enzymes or receptors, potentially inhibiting their activity. The ethoxyphenyl group may enhance the compound’s binding affinity and specificity towards its targets. The acetamide moiety can also contribute to the overall stability and solubility of the compound.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The compound’s key structural features include:
Table 1: Comparison of Substituents and Pharmacological Activities
Antimicrobial and Antifungal Activity
- Benzo[d]thiazol-5-ylsulfonyl acetamides (e.g., compounds 47–50): Exhibit potent activity against gram-positive bacteria (MIC: 2–8 µg/mL) and fungi (e.g., Candida albicans) due to sulfonyl-linked piperazine groups enhancing membrane disruption .
- Chlorophenyl analogs : Substitutions like 3,5-dichloro () influence crystal packing and bioavailability, though direct antimicrobial data are lacking.
Analgesic and Anti-inflammatory Activity
- N-Phenylacetamide sulfonamides (e.g., compound 35): Demonstrated analgesic activity comparable to paracetamol, attributed to sulfonamide groups modulating COX or TRP channels .
- Methoxyphenyl derivatives : Substitutions at the 4-methoxy position (e.g., compound 40) enhance anti-cancer activity, suggesting ethoxy groups may similarly influence target binding .
Anti-cancer Activity
Physicochemical and Structural Insights
- Crystal Packing: Meta-substituted trichloroacetamides () show that electron-withdrawing groups (e.g., Cl, NO₂) induce planar molecular geometries, improving stacking interactions and stability.
- Synthesis : Acetic anhydride-mediated acetylation is a common route for sulfonamide-acetamide derivatives (e.g., ), suggesting feasible scalability for the target compound .
Biological Activity
N-(4-chlorobenzenesulfonyl)-N-(2-ethoxyphenyl)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and various applications, supported by relevant data and case studies.
The synthesis of this compound typically involves two main steps:
- Sulfonylation Reaction : The reaction begins with the sulfonylation of 4-chlorobenzenesulfonyl chloride with 2-ethoxyaniline, often using a base such as pyridine to neutralize hydrochloric acid produced during the reaction.
- Acetylation Reaction : The resulting sulfonamide undergoes acetylation using acetic anhydride or acetyl chloride, again in the presence of a base like pyridine to introduce the acetamide group.
The biological activity of this compound is attributed to its interaction with specific molecular targets. The sulfonyl group can form strong interactions with enzymes or receptors, potentially inhibiting their activity. The ethoxyphenyl group may enhance the compound's binding affinity and specificity towards its targets, while the acetamide moiety contributes to overall stability and solubility.
Biological Activities
Research indicates that this compound exhibits a range of biological activities:
- Antimicrobial Properties : Preliminary studies suggest potential antimicrobial effects, making it a candidate for further investigation in treating infections.
- Anti-inflammatory Effects : The compound has been studied for its anti-inflammatory properties, which could be beneficial in treating conditions characterized by inflammation.
- Inhibition of α-Glucosidase : Similar compounds have shown promise as α-glucosidase inhibitors, suggesting that this compound might also have potential as an antidiabetic agent by slowing carbohydrate digestion and reducing blood sugar levels.
Case Studies
- Antidiabetic Activity : A study highlighted the efficacy of related compounds as α-glucosidase inhibitors. Although specific data on this compound is limited, its structural analogs demonstrated significant potential in managing type II diabetes through inhibition of carbohydrate absorption.
- Bone Resorption Inhibition : Another study investigated related sulfonamide compounds that inhibited osteoclastogenesis, potentially offering therapeutic avenues for osteoporosis. This suggests that this compound may also influence bone metabolism positively .
Comparative Analysis
To better understand the uniqueness of this compound, it is helpful to compare it with similar compounds:
| Compound Name | Key Features | Biological Activity |
|---|---|---|
| N-(4-chlorobenzenesulfonyl)-N-phenylacetamide | Lacks ethoxy group | Varied activity; less potent than ethoxy derivative |
| N-(4-methylbenzenesulfonyl)-N-(2-ethoxyphenyl)acetamide | Methyl substitution | Altered reactivity; potential anti-inflammatory effects |
| N-(4-chlorobenzenesulfonyl)-N-(2-methoxyphenyl)acetamide | Methoxy substitution | Affects solubility; variable interaction with targets |
Q & A
Q. What understudied therapeutic areas could benefit from this compound’s scaffold?
- Methodological Answer:
- Neuroinflammation: Screen for microglial activation inhibition using primary cell cultures and ELISA for TNF-α/IL-6.
- Antimicrobial Resistance: Test against ESKAPE pathogens in combination with β-lactam antibiotics.
- Epigenetics: Investigate HDAC or DNMT inhibition via ChIP-seq and methylation-specific PCR .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
